N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a tetrahydro-2H-thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of reactions to introduce the oxalamide and tetrahydro-2H-thiopyran moieties. Key steps may include:
Formation of the benzo[d][1,3]dioxole derivative: This can be achieved through a cyclization reaction involving catechol and formaldehyde.
Introduction of the oxalamide group: This step often involves the reaction of the benzo[d][1,3]dioxole derivative with oxalyl chloride, followed by the addition of an amine.
Formation of the tetrahydro-2H-thiopyran ring: This can be synthesized through a ring-closing reaction involving a suitable precursor, such as a diol or a thiol.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, the compound may inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting downstream processes.
Comparison with Similar Compounds
Similar Compounds
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(methyl)oxalamide: Lacks the tetrahydro-2H-thiopyran ring, which may result in different biological activities.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acetamide: Similar structure but with an acetamide group instead of an oxalamide group.
Uniqueness
The presence of both the benzo[d][1,3]dioxole and tetrahydro-2H-thiopyran moieties in N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide makes it unique. This combination of functional groups may confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6S/c20-5-6-25-17(3-7-26-8-4-17)10-18-15(21)16(22)19-12-1-2-13-14(9-12)24-11-23-13/h1-2,9,20H,3-8,10-11H2,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZNQHPOEOUFNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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